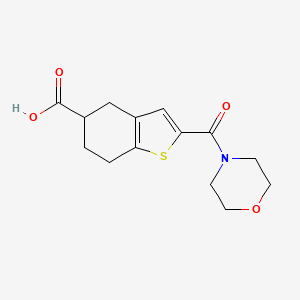

2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid is a complex organic compound that features a morpholine ring, a benzothiophene core, and carboxylic acid functionalities

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the benzothiophene core followed by the introduction of the morpholine and carboxylic acid groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

化学反应分析

Amide and Ester Formation

The carboxylic acid group at position 5 undergoes typical nucleophilic acyl substitution reactions. For example:

-

Amidation : Reacts with amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or HATU to form amides.

-

Esterification : Forms esters with alcohols under acidic or Mitsunobu conditions.

Table 1: Reaction conditions for amide/ester formation

Hydrolysis of Morpholine Carbonyl Group

The morpholine-4-carbonyl moiety undergoes hydrolysis under acidic or basic conditions to regenerate the parent amine:

-

Acidic Hydrolysis : Concentrated HCl at 80°C cleaves the carbonyl group, yielding 4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid and morpholine.

-

Basic Hydrolysis : NaOH in aqueous ethanol selectively hydrolyzes the amide bond.

Key Observations :

-

Hydrolysis rates depend on steric hindrance and electronic effects from the benzothiophene ring .

-

Stability in physiological pH (7.4) makes it suitable for prodrug applications.

Ring-Opening and Functionalization

The tetrahydrobenzothiophene core participates in regioselective reactions:

-

Electrophilic Aromatic Substitution : Bromination at position 2 occurs in the presence of Br<sub>2</sub>/FeBr<sub>3</sub> due to electron-donating effects of the tetrahydro ring .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the benzothiophene ring, forming a decalin-like structure .

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or photochemical decarboxylation:

-

Thermal Decarboxylation : At 200°C under inert atmosphere, yields 2-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene.

-

Photochemical Decarboxylation : UV light in the presence of photosensitizers (e.g., benzophenone) produces radical intermediates .

Coordination with Metal Ions

The compound acts as a bidentate ligand via the carboxylic acid and morpholine carbonyl oxygen:

-

Cu(II) Complexation : Forms stable complexes with Cu(NO<sub>3</sub>)<sub>2</sub> in ethanol, confirmed by UV-Vis and EPR spectroscopy .

-

Pd(II) Catalysis : Facilitates Suzuki-Miyaura coupling reactions when coordinated to palladium .

Stability Under Biological Conditions

Studies on analogous compounds reveal:

-

Microsomal Stability : Moderate stability in mouse/human microsomes (t<sub>1/2</sub> = 45–60 min) .

-

Caco-2 Permeability : Low permeability (P<sub>app</sub> < 1 × 10<sup>−6</sup> cm/s), suggesting poor oral bioavailability .

Comparative Reactivity with Analogues

Table 2: Reactivity trends in benzothiophene derivatives

科学研究应用

2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be studied for its interactions with biological macromolecules.

Industry: It can be used in the development of new materials with specific properties.

作用机制

The mechanism of action of 2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Similar Compounds

Similar compounds include other benzothiophene derivatives and morpholine-containing molecules. Examples are:

- 2-(Morpholine-4-carbonyl)phenylboronic acid

- 4-(Morpholine-4-carbonyl)phenylboronic acid

Uniqueness

What sets 2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid apart is its unique combination of a benzothiophene core with morpholine and carboxylic acid functionalities. This structural arrangement may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

生物活性

2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a morpholine ring and a tetrahydro-benzothiophene moiety. The molecular formula is C₁₃H₁₅N₁O₃S, with a molecular weight of approximately 265.33 g/mol. The presence of the morpholine group is significant as it can influence the compound's solubility and interaction with biological targets.

Recent studies have highlighted several mechanisms through which this compound exhibits its biological effects:

- RORγt Modulation : The compound has been identified as a potent inverse agonist of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), a transcription factor involved in various immune responses. In vitro assays demonstrated that derivatives of tetrahydro-benzothiophene can modulate RORγt activity, suggesting potential applications in autoimmune diseases .

- Lipid Metabolism Regulation : Another study reported that related compounds can inhibit the SREBP-1c pathway, leading to reduced hepatic lipid accumulation in diet-induced obesity models. This suggests that similar derivatives may have lipid-lowering effects through modulation of lipid biosynthesis pathways .

- Antioxidant Activity : Compounds based on the benzothiophene structure have shown promising antioxidant properties. These activities are attributed to their ability to scavenge free radicals and modulate oxidative stress-related pathways .

In Vitro Studies

In vitro characterization of this compound has been conducted using various assays:

- TR-FRET Assay : This assay confirmed the compound's role as an inverse agonist of RORγt with an IC₅₀ value indicative of its potency .

- Lipid Synthesis Inhibition : In HepG2 cells, the compound demonstrated dose-dependent inhibition of lipid synthesis and reduced mRNA levels of key regulators such as SREBP-1c and SREBP-2 .

Case Studies

Several case studies have illustrated the biological relevance of this compound:

- Diet-Induced Obesity Model : In a controlled study involving diet-induced obesity mice treated with related compounds, significant improvements in lipid metabolism and glucose tolerance were observed. The treatment resulted in decreased mRNA levels for SREBP pathways and improved metabolic profiles .

- Cancer Research : Research into derivatives of tetrahydro-benzothiophene has shown promise as anticancer agents targeting colorectal cancer cells. Molecular docking studies indicated favorable interactions with cancer-related proteins, suggesting potential therapeutic applications .

Data Summary

| Activity | Assay Type | Outcome |

|---|---|---|

| RORγt Modulation | TR-FRET | Potent inverse agonist (IC₅₀ confirmed) |

| Lipid Metabolism Regulation | HepG2 Cells | Dose-dependent inhibition |

| Antioxidant Activity | Free Radical Scavenging | Significant antioxidant properties |

| Cancer Cell Targeting | Molecular Docking | Favorable interactions with cancer targets |

属性

IUPAC Name |

2-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c16-13(15-3-5-19-6-4-15)12-8-10-7-9(14(17)18)1-2-11(10)20-12/h8-9H,1-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFAKZAEOHSIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C=C(S2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。